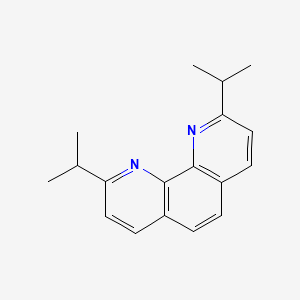

2,9-Diisopropyl-1,10-phenanthroline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,9-di(propan-2-yl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-11(2)15-9-7-13-5-6-14-8-10-16(12(3)4)20-18(14)17(13)19-15/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADRKVQODOBYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(C)C)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573634 | |

| Record name | 2,9-Di(propan-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869900-81-2 | |

| Record name | 2,9-Di(propan-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,9 Diisopropyl 1,10 Phenanthroline

Established Synthetic Pathways for 2,9-Disubstituted Phenanthrolines

The traditional approaches to synthesizing 2,9-disubstituted phenanthrolines, including the diisopropyl derivative, often rely on foundational reactions in heterocyclic chemistry and subsequent functional group manipulations.

Skraup-Type Syntheses and Analogous Cyclization Protocols

The Skraup synthesis and its variations represent a cornerstone for the construction of the 1,10-phenanthroline (B135089) core. wikipedia.orgchim.itrsc.org This method typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org For substituted phenanthrolines, appropriately substituted precursors are used. While historically significant, these reactions can be harsh and may produce byproducts, necessitating extensive purification. unimi.itlookchem.com

A modified Skraup reaction using microwave irradiation has been developed as a more environmentally friendly alternative, offering improved yields for some quinoline (B57606) and phenanthroline derivatives. rsc.orgresearchgate.net Another approach involves the Povarov reaction, an aza-Diels-Alder reaction, which can be used to synthesize substituted 8-aminoquinolines and phenanthrolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. researchgate.net

Table 1: Comparison of Classical Cyclization Methods for Phenanthroline Synthesis

| Method | Description | Advantages | Disadvantages |

| Skraup Reaction | Reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline or phenanthroline ring system. wikipedia.orgchim.it | Utilizes readily available starting materials. | Often requires harsh reaction conditions and can produce significant byproducts. unimi.itlookchem.com |

| Modified Skraup Reaction | Microwave-assisted version of the Skraup reaction, often using water as a solvent. rsc.orgresearchgate.net | Greener reaction conditions, potentially higher yields, and shorter reaction times. researchgate.net | Substrate scope may be limited. |

| Povarov Reaction | An aza-Diels-Alder reaction involving an aromatic amine, an aldehyde, and an activated alkene to form a tetrahydroquinoline, which can be oxidized to a quinoline or phenanthroline. researchgate.net | Access to a variety of substituted products from simple precursors. researchgate.net | May require multiple steps and specific catalysts. |

Functional Group Interconversion Strategies for Isopropyl Introduction

Functional group interconversion (FGI) is a critical strategy for introducing isopropyl groups at the 2 and 9 positions of the phenanthroline scaffold. solubilityofthings.comyoutube.comfiveable.meimperial.ac.uk This often begins with a pre-functionalized phenanthroline, such as a di-halo or di-methyl derivative.

One common precursor is 2,9-dimethyl-1,10-phenanthroline (neocuproine). The methyl groups can be functionalized through various reactions. For instance, oxidation of neocuproine (B1678164) with selenium dioxide yields 1,10-phenanthroline-2,9-dicarbaldehyde. nih.govresearchgate.netasianpubs.org This dialdehyde (B1249045) can then undergo further reactions. While not directly leading to the diisopropyl derivative, this highlights the reactivity of the methyl groups.

A more direct route involves the reaction of 1,10-phenanthroline with an organolithium reagent, followed by re-aromatization with manganese dioxide, which can yield 2,9-disubstituted products. researchgate.net The synthesis of 2,9-dichloro-1,10-phenanthroline (B1330746) is another important pathway, as the chloro groups can be displaced through nucleophilic substitution or used in cross-coupling reactions. researchgate.net

Advanced Synthetic Approaches to 2,9-Diisopropyl-1,10-phenanthroline

More recent synthetic methods focus on improving efficiency, selectivity, and the use of milder reaction conditions through catalysis and targeted functionalization.

Catalyst-Assisted Synthetic Transformations

Transition metal catalysis plays a significant role in modern organic synthesis and has been applied to the functionalization of phenanthrolines. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are widely used to introduce a variety of substituents onto the phenanthroline core, typically starting from halogenated derivatives. researchgate.net However, the chelating nature of phenanthroline itself can sometimes interfere with the catalyst. researchgate.net

Iron-catalyzed hydrosilylation of alkenes using 2,9-diaryl-1,10-phenanthroline ligands has demonstrated high regioselectivity, showcasing the influence of the ligand structure on catalytic outcomes. nih.gov While this is an application of a related compound, it underscores the importance of substituted phenanthrolines in catalysis.

Chemo- and Regioselective Functionalization Techniques

Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted phenanthrolines, avoiding the need for pre-functionalized starting materials. acs.orgacs.org This approach allows for the direct introduction of functional groups at specific positions on the phenanthroline ring. For example, a metal- and light-free Minisci-type reaction has been developed for the dicarbamoylation of phenanthrolines. acs.org

The regioselectivity of these reactions is a key challenge. However, by carefully controlling the reaction conditions and reagents, specific isomers can be obtained. For instance, the direct C-H carbamoylation of phenanthroline can be directed to the 2,9-positions. acs.orgacs.org

Purification and Isolation Methodologies for High-Purity this compound

The purification of phenanthroline derivatives can be challenging due to the presence of basic nitrogen atoms in the byproducts of many synthetic routes, which complicates simple acid-base extraction. unimi.itlookchem.com Chromatographic methods are often difficult and limit the scale of preparation. unimi.it

A non-chromatographic purification strategy has been developed that involves the formation of a (phenanthroline)ZnCl₂ complex. unimi.itlookchem.com This complex is often insoluble and can be separated from more soluble impurities. The pure ligand can then be recovered by treating the complex with aqueous ammonia (B1221849) in a biphasic system. unimi.itlookchem.com

Table 2: Purification Techniques for Substituted Phenanthrolines

| Method | Description | Advantages | Disadvantages |

| Acid-Base Extraction | Exploits the basicity of the nitrogen atoms to move the phenanthroline between aqueous and organic phases. | Simple and straightforward. | Often insufficient for removing basic byproducts. unimi.itlookchem.com |

| Crystallization | Purification based on differences in solubility. | Can yield high-purity material. | Often insufficient on its own to achieve analytical purity. unimi.it |

| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Can provide high purity. | Notoriously difficult for phenanthrolines and limits the scale of preparation. unimi.it |

| Complexation with ZnCl₂ | Formation of an insoluble zinc complex to precipitate the desired phenanthroline, followed by decomplexation. unimi.itlookchem.com | Effective for removing impurities, scalable, and avoids chromatography. unimi.it | Requires additional steps for complexation and decomplexation. |

Chromatographic Separation Techniques

Following the synthesis, purification of the crude this compound is essential to remove unreacted precursors, by-products, and residual reagents. Column chromatography is a standard and effective technique for purifying phenanthroline derivatives. uncw.edunih.gov

For a moderately polar compound like this compound, silica (B1680970) gel would be the stationary phase of choice. The mobile phase, or eluent, would typically consist of a mixture of a non-polar solvent and a slightly more polar solvent to achieve optimal separation. A common eluent system for related compounds is a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane. nih.gov The process involves dissolving the crude product in a minimum amount of a suitable solvent (such as dichloromethane (B109758) or the eluent mixture) and loading it onto the top of a prepared silica gel column. The eluent is then passed through the column, and fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure product.

| Technique | Stationary Phase | Typical Eluent System (for related compounds) | Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane | nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel on Al foil | Not Specified |

Recrystallization and Crystallization Protocols

Recrystallization is a powerful purification technique used to obtain highly pure crystalline solids. For substituted 1,10-phenanthrolines, a general and effective purification procedure has been established that involves an acid-base workup followed by recrystallization. google.com

This protocol involves dissolving the crude phenanthroline product in a dilute organic acid, such as aqueous propionic acid. google.com The pH of the solution is then carefully raised by the dropwise addition of a base (e.g., sodium hydroxide (B78521) solution) until a slight, permanent precipitate is formed. This initial precipitate often consists of more heavily substituted, less soluble impurities, which are then removed by filtration. The purified phenanthroline is subsequently precipitated from the filtrate by making the solution alkaline with a base like ammonia. google.com

The resulting solid can be collected by filtration and further purified by recrystallization. The choice of solvent is critical and is determined by the solubility of the compound. For many alkyl-phenanthrolines, recrystallization from aqueous ethanol (B145695) has proven effective, yielding the product as a pure, crystalline solid. google.com This method is advantageous as it efficiently removes colored impurities often present in crude reaction mixtures.

| Step | Description | Reagents/Solvents | Purpose | Reference |

|---|---|---|---|---|

| 1. Acid Dissolution | The crude product is dissolved in a dilute organic acid solution. | Propionic acid, Water | Protonate the phenanthroline, making it water-soluble. | google.com |

| 2. Impurity Precipitation | A base is added to slightly raise the pH, precipitating impurities. | Sodium Hydroxide | Remove less soluble impurities. | google.com |

| 3. Filtration | The precipitated impurities are removed by filtration. | - | Isolate the solution containing the desired product. | google.com |

| 4. Product Precipitation | The filtrate is made alkaline to precipitate the purified product. | Ammonia | Isolate the purified phenanthroline base. | google.com |

| 5. Recrystallization | The solid product is dissolved in a hot solvent and cooled to form crystals. | Aqueous Ethanol | Achieve high purity crystalline product. | google.com |

Coordination Chemistry of 2,9 Diisopropyl 1,10 Phenanthroline with Transition Metals

Ligand Design Principles and Steric Effects of 2,9-Diisopropyl-1,10-phenanthroline

The strategic placement of isopropyl groups at the 2,9-positions of the 1,10-phenanthroline (B135089) scaffold is a key design feature that imparts unique properties to the ligand and its metal complexes. These bulky substituents are crucial in dictating the coordination geometry, stability, and reactivity of the resulting metal complexes.

The primary role of the isopropyl groups is to introduce steric hindrance around the metal center. This steric bulk has several significant consequences for the coordination chemistry of the ligand.

Firstly, the steric clash between the isopropyl groups and other ligands on the metal center can prevent the formation of highly coordinated species. For instance, while unsubstituted phenanthroline readily forms tris-chelate octahedral complexes like [Fe(phen)₃]²⁺ acs.org, the steric bulk of 2,9-disubstituted phenanthrolines often favors the formation of bis-chelate complexes.

Secondly, the steric strain imposed by the isopropyl groups can enforce a distorted coordination geometry. A notable example is with copper(I) ions. Copper(I) typically favors a tetrahedral coordination geometry. The bulky substituents at the 2,9-positions in ligands like this compound (dipp) stabilize this tetrahedral geometry in [Cu(dipp)₂]⁺ complexes. This steric hindrance prevents the complex from flattening towards a square planar geometry, a distortion that often occurs in the excited state of similar, less bulky copper(I) complexes and leads to rapid non-radiative decay. Consequently, the enforced tetrahedral geometry helps to enhance the emissive properties of the complex. acs.org The steric hindrance effectively shields the copper center from the solvent and other potential ligands, which can further stabilize the complex. dtu.dk

For other metals, such as Ni(II) and Co(II), which can adopt various coordination geometries (e.g., tetrahedral, square planar, octahedral), the steric hindrance of 2,9-disubstituted phenanthrolines plays a crucial role. For example, cobalt(II) complexes with the related 2,9-dimethyl-1,10-phenanthroline ligand have been shown to adopt a tetrahedral stereochemistry in mono-ligand complexes like CoX₂ (dmp) (where X = Cl, Br, I). publish.csiro.au It is expected that the larger isopropyl groups would even more strongly favor such four-coordinate geometries.

The concept of preorganization is central to the design of selective ligands in supramolecular chemistry. A ligand is considered preorganized if its conformation in the free state is already close to the conformation it will adopt upon binding a target metal ion. uncw.edu The rigid 1,10-phenanthroline framework provides a high degree of preorganization for its nitrogen donor atoms. uncw.eduuncw.edu

The addition of substituents at the 2,9-positions further refines this preorganization. The isopropyl groups in this compound create a specific-sized "cleft" or binding pocket. This structural constraint leads to enhanced selectivity for metal ions whose ionic radii are compatible with the size of this pocket. Metal ions that are too large will be unable to bind effectively due to steric clashes, while ions that are too small may not form stable complexes if they cannot be properly accommodated within the coordination sphere defined by the bulky ligands. This principle of size-based selectivity is a key aspect of metal ion recognition by sterically hindered phenanthroline ligands. rsc.org

Synthesis and Structural Elucidation of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry are critical for isolating the desired complex in good yield and purity.

Complexes of this compound with first-row transition metals have been synthesized, with a particular focus on copper due to its interesting photophysical properties.

Copper (Cu): Homoleptic copper(I) complexes of the type [Cu(dipp)₂]⁺ are of significant interest for their luminescence. acs.org The synthesis typically involves reacting a copper(I) source, such as [Cu(CH₃CN)₄]PF₆, with two equivalents of this compound in a solvent like dichloromethane (B109758) or acetonitrile. The resulting complex can be precipitated and purified by recrystallization. The steric hindrance from the isopropyl groups is crucial for stabilizing the Cu(I) oxidation state and the tetrahedral geometry of the complex. acs.org

Cobalt (Co), Nickel (Ni), and Zinc (Zn): While specific reports on the synthesis of Co, Ni, and Zn complexes with this compound are less common than for its dimethyl or diphenyl analogues, general synthetic routes are applicable. These typically involve reacting the metal(II) chloride or nitrate (B79036) salt with the ligand in a 1:1 or 1:2 molar ratio in an alcoholic solvent. For example, complexes of the type MCl₂(dipp) can be prepared. Based on studies with the analogous 2,9-dimethyl-1,10-phenanthroline ligand, cobalt(II) and zinc(II) are expected to form tetrahedral [MCl₂(dipp)] complexes. publish.csiro.autandfonline.comtandfonline.com Nickel(II) complexes with sterically hindered phenanthrolines have also been synthesized and show interesting catalytic activity for ethylene (B1197577) oligomerization. researchgate.netmdpi.com

Iron (Fe): Iron complexes with sterically hindered phenanthrolines are also known. The synthesis would typically involve the reaction of an iron(II) salt, such as FeCl₂ or Fe(H₂O)₆₂, with the ligand. The steric bulk of the diisopropyl groups would likely prevent the formation of the classic tris-chelate [Fe(dipp)₃]²⁺ complex, favoring instead bis- or mono-ligand species, potentially with solvent molecules or other anions completing the coordination sphere.

Table 1: Representative First-Row Transition Metal Complexes with 2,9-Disubstituted Phenanthrolines and Their Properties

| Metal | Ligand | Complex Formula | Coordination Geometry | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| Copper(I) | This compound (dipp) | [Cu(dipp)₂]⁺ | Tetrahedral | Luminescent, stable due to steric strain. | acs.org |

| Cobalt(II) | 2,9-dimethyl-1,10-phenanthroline (dmp) | CoCl₂(dmp) | Tetrahedral | Favors four-coordinate geometry. | publish.csiro.au |

| Nickel(II) | 2,9-disubstituted-1,10-phenanthroline | NiBr₂(L) | Distorted Trigonal-Bipyramidal | Catalyst for ethylene oligomerization. | researchgate.net |

| Zinc(II) | 2,9-dimethyl-1,10-phenanthroline (dmp) | Zn(sac)(dmp)(H₂O) | Distorted Octahedral | Studied for biological activity. | tandfonline.comtandfonline.com |

| Iron(II) | 2,9-dimethyl-1,10-phenanthroline (dmp) | [Fe(dmp)₃]²⁺ | Octahedral | Formation is possible but less favored than with unsubstituted phen. | acs.org |

The coordination chemistry of this compound extends to the heavier second and third-row transition metals, although detailed studies are less frequent compared to their first-row counterparts. The synthetic strategies are broadly similar, involving the reaction of the ligand with a suitable metal precursor.

Palladium (Pd): Palladium(II) complexes with phenanthroline ligands are well-known. The synthesis of a palladium(II) complex with this compound would likely proceed by reacting a precursor like PdCl₂ or K₂PdCl₄ with the ligand in a suitable solvent. nih.gov The resulting complexes, often of the type [Pd(dipp)Cl₂], would be expected to adopt a square planar geometry, which is characteristic of Pd(II). The steric bulk of the isopropyl groups would significantly influence the reactivity of these complexes, for example, in catalytic applications. Studies on related ligands show that the steric and electronic properties of the phenanthroline ligand can modulate the redox potential of the palladium center. nsf.gov

Ruthenium (Ru): Ruthenium(II) polypyridyl complexes are famous for their rich photochemistry and have been extensively studied. While specific examples with this compound are scarce in the literature, synthetic routes used for analogous ligands like 2,9-diphenyl-1,10-phenanthroline (B1589507) are informative. nih.gov Typically, a ruthenium(III) chloride starting material is reacted with the desired ligands in a high-boiling solvent like ethylene glycol. The steric strain in complexes such as [Ru(bpy)₂(dipp)]²⁺ (where bpy = 2,2'-bipyridine) would be substantial and could lead to interesting photophysical properties, including photo-induced ligand dissociation, which is a key feature for photoactivated chemotherapeutic agents. nih.govresearchgate.netrsc.orgrsc.org

Spectroscopic and Crystallographic Methodologies for Complex Characterization

The characterization of this compound transition metal complexes is achieved through a combination of spectroscopic and crystallographic methods. These techniques provide a comprehensive understanding of the molecular structure and bonding within these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. nih.govresearchgate.net The coordination of the this compound ligand to a metal center leads to noticeable changes in the chemical shifts of the ligand's protons. researchgate.net For instance, in complexes of 1,10-phenanthroline derivatives, the signals for the protons on the phenanthroline ring are often shifted downfield upon complexation. researchgate.net This deshielding effect is attributed to the donation of electron density from the ligand to the metal ion. researchgate.net Furthermore, the splitting patterns and coupling constants of the proton signals provide valuable information about the connectivity and stereochemistry of the complex. rsc.orgresearchgate.net In some cases, solution-state NMR spectra indicate that the complexes are fluxional, meaning they undergo dynamic processes such as conformational changes. nih.gov For example, a copper(I) complex with a substituted phenanthroline ligand was observed to rock between two enantiomeric structures. nih.gov

Table 1: Spectroscopic and Crystallographic Data for Selected 1,10-Phenanthroline Transition Metal Complexes

| Complex | Methodology | Key Findings | Reference |

|---|---|---|---|

| Cu(dpp)₂ (dpp = 2,9-diphenyl-1,10-phenanthroline) | ¹H NMR, X-ray Diffraction | Distorted tetrahedral geometry around Cu(I), fluxional in solution. nih.gov | nih.gov |

| Cu(dpp)₂₂ | X-ray Diffraction | Flattened tetrahedral geometry around Cu(II). nih.gov | nih.gov |

| [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | ¹H NMR, IR, X-ray Diffraction | Square planar geometry around Pd(II). nih.govnih.gov | nih.govnih.gov |

| [Ni(dmp)Br₂]₂ (dmp = 2,9-dimethyl-1,10-phenanthroline) | X-ray Diffraction | Dimeric structure with bridging bromide ligands. researchgate.net | researchgate.net |

| Ni(phen)₂(H₂O)(ONO₂) | IR, X-ray Diffraction | Distorted octahedral geometry with NiN₄O₂ core. mdpi.com | mdpi.com |

Electronic Structure and Bonding Analysis in this compound Metal Complexes

Understanding the electronic structure and bonding in these complexes is crucial for explaining their reactivity and physical properties. This is achieved through a combination of theoretical calculations and the application of established bonding theories.

Theoretical Approaches to Electronic State Description

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to model the electronic structure of these complexes. mdpi.commdpi.com DFT calculations can provide insights into the geometries, orbital energies, and electronic transitions of the complexes. For example, DFT has been used to calculate the ¹³C NMR chemical shifts of phenanthroline derivatives, showing good agreement with experimental data. mdpi.com These calculations help in understanding the distribution of electron density within the molecule.

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the electronic transitions and reactivity. In many phenanthroline complexes, the HOMO is often localized on the metal and any associated halide or nitrate groups, while the LUMO is primarily distributed over the phenanthroline ring, indicating the electroactive nature of the ligand. mdpi.com

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand Field Theory (LFT) provides a framework for understanding the d-orbital splitting in transition metal complexes. The steric bulk of the 2,9-diisopropyl groups in the phenanthroline ligand can significantly influence the coordination geometry and, consequently, the d-orbital splitting pattern. This, in turn, affects the electronic spectra and magnetic properties of the complexes.

Molecular Orbital (MO) Theory offers a more detailed picture of the bonding in these complexes. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. nih.govresearchgate.net In 1,10-phenanthroline derivatives, the relative energies of the low-lying unoccupied π molecular orbitals (π) are of particular interest. nih.gov Ab initio and semiempirical calculations have been employed to determine the ordering of these π orbitals, which is crucial for understanding the nature of metal-to-ligand charge transfer (MLCT) transitions. nih.gov The energy and intensity of these transitions are sensitive to the substituents on the phenanthroline ring and the nature of the metal ion. dergipark.org.tr

Table 2: Theoretical and Bonding Analysis of 1,10-Phenanthroline Complexes

| Complex/System | Theoretical Method/Theory | Key Findings | Reference |

|---|---|---|---|

| 1,10-Phenanthroline Derivatives | Ab initio, Semiempirical, HMO | Assessed the relative positioning of low-lying unoccupied π MOs (a₂(χ) and b₁(ψ)). nih.gov | nih.gov |

| Ni-phenanthroline Complexes | DFT | Correlation between theoretical and experimental geometric parameters; HOMO localized on metal/anion, LUMO on phen ring. mdpi.com | mdpi.com |

| Fe(III), Ni(II), Zn(II)-1,10-phenanthroline | Semi-empirical PM3, ZINDO/s | Analyzed electronic transitions (π to π* and n to π*) and molecular orbital energy levels. dergipark.org.tr | dergipark.org.tr |

Catalytic Applications of 2,9 Diisopropyl 1,10 Phenanthroline in Organic Reactions

Homogeneous Catalysis with 2,9-Diisopropyl-1,10-phenanthroline-Metal Complexes

Photoredox Catalysis (e.g., Atom-Transfer Radical Addition)

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. researchgate.net Copper complexes featuring substituted phenanthroline ligands are attractive as photocatalysts due to their favorable photophysical and electrochemical properties. researchgate.net While direct studies on this compound in atom-transfer radical addition (ATRA) are not extensively detailed, the principles are well-established with structurally similar ligands. For instance, a copper(I) complex incorporating the bulky 2,9-diisopropyl-4,7-diphenyl-1,10-phenanthroline ligand has been synthesized and characterized, highlighting the suitability of such sterically encumbered phenanthrolines in forming catalytically relevant species. researchgate.net

ATRA reactions, which involve the addition of a radical to an alkene or alkyne followed by the transfer of an atom (typically a halogen), benefit from photoredox catalysis to initiate the radical formation under gentle conditions. researchgate.netnih.gov The general mechanism involves the photo-excited catalyst generating a radical from a precursor, which then adds to an unsaturated bond. A dual catalytic system, often involving an iridium photocatalyst and a copper catalyst, can facilitate the addition of fluorinated alkyl bromides to alkenes, where the copper complex promotes the final carbon-bromine bond formation. rsc.org The steric bulk of ligands like this compound on the copper center can influence the efficiency and selectivity of this atom transfer step.

Cross-Coupling Reaction Catalysis (e.g., Suzuki, Heck, Sonogashira)

Palladium complexes bearing sterically hindered phenanthroline ligands have demonstrated efficacy in cross-coupling reactions. The bulky substituents are crucial for promoting the reductive elimination step and stabilizing the active catalytic species.

Suzuki-Miyaura Coupling: A palladium complex with 2,9-dimesityl-1,10-phenanthroline (B13125874), a ligand with steric bulk comparable to the diisopropyl variant, serves as an excellent catalyst for Suzuki-Miyaura coupling. zendy.io This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Heck Coupling: While specific examples with the 2,9-diisopropyl derivative are scarce, phenanthroline-based porous organic polymers have been used to immobilize palladium, creating a highly efficient heterogeneous catalyst for the Heck reaction. rsc.org This suggests the viability of its homogeneous counterpart. The Heck reaction couples an unsaturated halide with an alkene.

Sonogashira Coupling: This coupling of terminal alkynes with aryl or vinyl halides is typically catalyzed by palladium, often with a copper co-catalyst. organic-chemistry.org Dinuclear ruthenium(II)-palladium(II) complexes with phenanthroline-based bridging ligands have been developed as photoactivated precatalysts for copper-free Sonogashira coupling, demonstrating the adaptability of the phenanthroline scaffold in sophisticated catalytic systems. nih.gov

Hydrogenation and Hydrosilylation Processes

Iron complexes, offering a more sustainable alternative to precious metals, have been effectively utilized in hydrogenation and hydrosilylation reactions with the aid of phenanthroline ligands.

Hydrosilylation: Iron catalysts bearing 2,9-diaryl-1,10-phenanthroline ligands, including the 2,4,6-triisopropylphenyl variant, exhibit remarkable reactivity and selectivity in the hydrosilylation of alkenes. nih.gov These catalysts can achieve unique benzylic selectivity with internal alkenes and Markovnikov selectivity with terminal styrenes. nih.gov Similarly, iron complexes with 2-imino-9-aryl-1,10-phenanthroline ligands catalyze the anti-Markovnikov hydrosilylation of terminal alkenes and conjugated dienes with high yields and selectivity. semanticscholar.orgnih.gov The steric hindrance around the iron center is believed to be key to directing the regioselectivity. semanticscholar.org

Hydrogenation: Iridium and rhodium complexes containing substituted phenanthroline ligands are disclosed in patents as catalysts for hydrogenation. google.com The 2,9-disubstituted-1,10-phenanthroline framework is noted for its ability to form stable, active complexes for this transformation. google.com

Table 1: Iron-Catalyzed Hydrosilylation of 1-Phenyl-1,3-butadiene with Different Phenanthroline-Type Ligands

| Catalyst Ligand | Regioisomeric Ratio (1,2-anti-Markovnikov : Other) | Yield (%) |

|---|---|---|

| 2-imino-9-(2,6-diisopropylphenyl)-1,10-phenanthroline | >99:1 | 95 |

| 2-imino-9-(p-tolyl)-1,10-phenanthroline | 1:1.2 | 80 |

This table is generated based on data from multiple sources for illustrative purposes. nih.govresearchgate.net

Polymerization and Oligomerization Catalysis (e.g., Ethylene (B1197577) Oligomerization)

Complexes of late transition metals, particularly nickel and cobalt, with 2,9-disubstituted phenanthroline ligands are effective catalysts for ethylene oligomerization. The steric properties of the substituents at the 2 and 9 positions play a critical role in determining the catalytic activity and the selectivity of the products (e.g., butenes, hexenes, or higher olefins).

Nickel(II) complexes with 2,9-diaryl-1,10-phenanthroline ligands, when activated with methylaluminoxane (B55162) (MAO), catalyze the oligomerization of ethylene. researchgate.net The activity and the distribution of linear α-olefins can be tuned by adjusting the ethylene pressure. researchgate.net For instance, a nickel complex with a 2,9-diaryl-1,10-phenanthroline ligand showed catalytic activity up to 1518 kg/mol [Ni]h at 10 atm. researchgate.net Similarly, cobalt(II) complexes with these ligands tend to produce C4 isomers selectively. researchgate.net Studies on nickel complexes with various 2,9-disubstituted-1,10-phenanthrolines confirm moderate activities for ethylene oligomerization upon activation with MAO. researchgate.net

Table 2: Ethylene Oligomerization with Ni(II) and Co(II) Phenanthroline Complexes

| Metal Center | Ligand Substituent | Product Selectivity | Catalytic Activity |

|---|---|---|---|

| Co(II) | 2,9-diaryl | Primarily C4 isomers | Moderate |

| Ni(II) | 2,9-diaryl | Dimers and trimers | Up to 1518 kg/mol [Ni]h |

This table is a summary of findings from referenced studies. zendy.ioresearchgate.net

Heterogeneous Catalysis Systems Incorporating this compound

Immobilizing homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. The phenanthroline scaffold is well-suited for incorporation into various solid matrices.

Polymer-Supported Catalysts: A phenanthroline-based microporous organic polymer (Phen-MOP) has been synthesized and used as a support for palladium. rsc.org The resulting Phen-Pd-MOP serves as a highly efficient and reusable heterogeneous catalyst for Suzuki-Miyaura and Heck coupling reactions, demonstrating excellent stability over multiple catalytic cycles. rsc.org

Mesoporous Organosilica: A periodic mesoporous organosilica containing 1,10-phenanthroline (B135089) units (Phen-PMO) has been developed. nih.gov This material, upon complexation with cobalt(II) acetate (B1210297), acts as a solid ligand and catalyzes the hydrosilylation of alkynes. nih.gov

Magnetic Nanoparticles: A copper(II) complex with a bistriazolyl-phenanthroline ligand has been immobilized on the surface of nano-magnetic iron oxide particles. This system proved to be a magnetically separable and recyclable catalyst for the synthesis of imidazole (B134444) derivatives. nih.gov

These examples demonstrate that the this compound ligand could be similarly incorporated into such heterogeneous frameworks, potentially enhancing catalyst longevity and facilitating green chemical processes.

Immobilization Strategies for Ligand-Metal Catalyst Systems

Common supports for anchoring phenanthroline-based catalysts include inorganic materials like silica (B1680970) gel, aluminosilicates, and activated carbon, as well as magnetic nanoparticles. researchgate.net A prevalent immobilization strategy involves the functionalization of the phenanthroline ligand, which then acts as a bridge to the solid support. For instance, a method has been developed for the stepwise synthesis of a bistriazolyl-phenanthroline ligand directly onto the surface of Fe₃O₄ magnetic nanoparticles. nih.gov In this approach, the phenanthroline core is modified with reactive groups that can covalently bind to a functionalized support. While this specific example utilizes a 2,9-diethynyl-1,10-phenanthroline, the underlying principle of ligand modification is directly applicable to the 2,9-diisopropyl derivative. The process typically involves:

Surface Functionalization of the Support: The support material (e.g., Fe₃O₄ nanoparticles) is first treated to introduce specific functional groups on its surface.

Ligand Attachment: The modified phenanthroline ligand is then reacted with the functionalized support, leading to its covalent attachment.

Metal Coordination: Finally, the immobilized ligand is complexed with the desired metal ion to form the active heterogenized catalyst.

This layer-by-layer assembly ensures a stable anchoring of the catalytic complex to the support, preventing leaching during the reaction and facilitating magnetic separation of the catalyst from the reaction mixture for reuse. nih.gov

Performance Evaluation in Supported Catalytic Architectures

The performance of immobilized this compound-metal catalysts is assessed based on several key metrics, including catalytic activity, selectivity, stability, and reusability. The evaluation is typically conducted by comparing the performance of the heterogenized catalyst with its homogeneous counterpart.

In the case of a bistriazolyl-phenanthroline–Cu(II) complex immobilized on nanomagnetic iron oxide, its catalytic efficiency was optimized by varying the amount of the catalyst used in the synthesis of tetrasubstituted imidazoles. nih.gov The study revealed that a specific catalyst loading (12 mg) yielded the most remarkable efficiency, underscoring the importance of optimizing reaction conditions for supported catalysts. nih.gov

The characterization of such supported catalysts is crucial for understanding their performance. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and various microscopic and spectroscopic methods are employed to confirm the successful immobilization and to study the morphology and composition of the catalytic material. nih.gov For instance, the characterization of the Fe₃O₄-supported phenanthroline-Cu(II) catalyst confirmed the formation of thermostable crystalline spherical particles with a specific size range and magnetic properties, which are essential for their practical application. nih.gov

The reusability of the catalyst is a primary advantage of immobilization. Performance evaluations often include multiple reaction cycles to assess the catalyst's stability and the retention of its activity over time.

Mechanistic Investigations of this compound-Catalyzed Transformations

Understanding the reaction mechanisms of transformations catalyzed by this compound-metal complexes is fundamental to optimizing catalytic processes and designing more efficient catalysts. These investigations often involve a combination of kinetic experiments, spectroscopic analysis, and computational studies.

Reaction Pathway Elucidation through Kinetic and Spectroscopic Studies.nih.govrsc.org

Kinetic and spectroscopic studies are powerful tools for elucidating the intricate pathways of catalytic reactions. For copper(I) complexes of 2,9-diaryl-1,10-phenanthrolines, photophysical studies, including emission and absorption spectroscopy, have been instrumental in understanding their photocatalytic activity. nih.govnih.gov These studies have revealed a strong dependence of catalytic efficiency on the excitation wavelength. nih.govnih.gov It was found that excitation into higher-energy unoccupied molecular orbitals (LUMO+1 or LUMO+2) leads to catalysis, whereas excitation into the lowest unoccupied molecular orbital (LUMO) does not. nih.govnih.gov This suggests that specific excited states are responsible for driving the catalytic cycle. nih.govnih.gov

In addition to photophysical methods, UV-Vis spectroscopy has been used to determine the stability constants of phenanthroline-metal complexes. For example, studies on 2,9-di-(2'-pyridyl)-1,10-phenanthroline, a structurally related ligand, have quantified its high affinity for certain metal ions, which is a key factor in the formation of the active catalyst.

Furthermore, techniques like Förster Resonance Energy Transfer (FRET) and circular dichroism (CD) have been employed to study the interaction of substituted 1,10-phenanthroline derivatives with biological macromolecules, demonstrating the versatility of these spectroscopic methods in probing ligand-substrate interactions. semanticscholar.org

Role of the this compound Ligand in Catalytic Cycles and Selectivity.nih.gov

The this compound ligand plays a multifaceted role in shaping the catalytic cycle and determining the selectivity of a reaction. The bulky isopropyl groups at the 2 and 9 positions exert significant steric hindrance around the coordinated metal center. This steric crowding is a key determinant of the catalyst's reactivity and selectivity.

Influence on Catalytic Activity and Selectivity:

The steric bulk of the substituents at the 2 and 9 positions of the phenanthroline ring can influence the coordination number and geometry of the metal complex, which in turn affects its catalytic properties. For instance, in the nickel-catalyzed oligomerization of ethylene, the presence of methyl groups at the 2 and 9 positions of 1,10-phenanthroline was found to decrease the catalytic activity but significantly increase the selectivity towards the formation of butenes. researchgate.net This effect is attributed to the steric hindrance that disfavors the coordination of larger oligomeric chains, thereby promoting the dimerization of ethylene. The larger isopropyl groups in this compound are expected to have an even more pronounced effect on selectivity in similar transformations.

In iron-catalyzed hydrosilylation reactions, the use of a sterically crowded 2-imino-9-aryl-1,10-phenanthroline ligand was shown to be crucial for achieving high 1,2-anti-Markovnikov selectivity. researchgate.net The bulky ligand environment around the iron center prevents the coordination of the diene in a way that would lead to the Markovnikov product, thus directing the reaction towards the less sterically hindered terminal position. researchgate.net

Role in Photocatalytic Cycles:

In photoredox catalysis, the phenanthroline ligand is not just a passive scaffold but an active participant in the catalytic cycle. In copper(I)-based photocatalysis, the 2,9-diaryl-1,10-phenanthroline ligand is involved in the initial light absorption step, leading to the formation of an excited state. nih.govnih.gov Based on detailed spectroscopic and computational studies, a mechanism for the atom-transfer radical-addition (ATRA) reaction has been proposed where the excited state of the copper complex initiates the radical chain reaction. nih.govnih.gov The electronic properties of the aryl substituents on the phenanthroline ring have also been shown to influence the catalytic efficiency, with electron-donating groups generally leading to higher yields.

The ability of the 2,9-disubstituted phenanthroline ligand to control the coordination environment of the metal center and to participate in photophysical processes makes it a versatile and powerful tool in the development of selective and efficient catalysts for a wide range of organic transformations.

Advanced Applications of 2,9 Diisopropyl 1,10 Phenanthroline in Materials Science

Integration of 2,9-Diisopropyl-1,10-phenanthroline into Functional Materials

The versatility of the this compound scaffold allows for its incorporation into various material architectures, leading to enhanced performance and novel functionalities.

Luminescent Materials and Coordination Polymers (e.g., MOFs)

The rigid and planar structure of the 1,10-phenanthroline (B135089) core is a desirable feature for the construction of luminescent materials and coordination polymers, including Metal-Organic Frameworks (MOFs). The introduction of isopropyl groups at the 2 and 9 positions can influence the photophysical properties and the resulting supramolecular structures.

Derivatives of 1,10-phenanthroline are key components in creating a wide array of luminescent molecules and coordination compounds with transition metals and rare-earth elements. The chemical versatility of the phenanthroline unit allows for the design of materials with tailored UV-Vis-NIR luminescence, finding use in various scientific and technological fields. For instance, the protonation of 2,9-diaryl-substituted phenanthrolines has been shown to significantly alter their absorption and luminescence properties, leading to a red-shift in the fluorescence spectrum.

In the realm of coordination polymers, 1,10-phenanthroline and its derivatives serve as versatile ligands. A linear bismuth(III) coordination polymer based on 1,10-phenanthroline-2,9-dicarboxylic acid has been synthesized, demonstrating a three-dimensional supr

Theoretical and Computational Studies of 2,9 Diisopropyl 1,10 Phenanthroline and Its Complexes

Quantum Chemical Calculations on Ligand and Complex Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic nature of the dipp ligand and its coordination compounds.

Density Functional Theory (DFT) Applications for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, including bond lengths and angles, of ligands and their metal complexes. itn.ptnih.govresearchgate.net For 2,9-disubstituted-1,10-phenanthroline ligands, DFT calculations are crucial for understanding how substituents influence the planarity of the phenanthroline core and the coordination pocket available for a metal ion. acs.org

In complexes such as [Cu(dipp)2]+, the isopropyl groups at the 2 and 9 positions introduce significant steric hindrance. acs.orgnih.gov This steric clash forces a distortion of the complex from an idealized square planar geometry towards a more tetrahedral arrangement. acs.org DFT calculations can precisely model this distortion, predicting the angles between the phenanthroline planes and the individual bond lengths within the coordination sphere. researchgate.net

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org For phenanthroline-based ligands, the LUMO is typically located on the π-system of the phenanthroline skeleton, while the HOMO can be distributed over the entire molecule. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption properties and reactivity. acs.org In metal complexes like those with copper(I), photoexcitation often involves a metal-to-ligand charge transfer (MLCT), where an electron moves from a d-orbital of the metal (part of the HOMO) to a π* orbital of the ligand (the LUMO). nih.govscribd.com

Computational Modeling of Electronic and Steric Parameters

Computational models are essential for quantifying the electronic and steric effects of the isopropyl groups. The steric bulk is a defining feature of 2,9-diisopropyl-1,10-phenanthroline. This bulk is known to have a profound impact on the properties of its metal complexes. acs.org For instance, in copper(I) complexes, increasing the steric hindrance with substituents at the 2 and 9 positions generally leads to longer emission lifetimes and higher luminescence quantum yields. nih.govresearchgate.net This is because the steric strain helps to prevent the excited state from undergoing a flattening distortion, which would quench luminescence. rsc.orgresearchgate.net The [Cu(dipp)2]+ complex is considered a stable, sterically strained system. acs.orgnih.gov

Electronically, the isopropyl groups are weak electron-donating groups. This property influences the energy levels of the molecular orbitals. scribd.com Computational methods can calculate and compare these parameters across a series of related ligands to establish structure-property relationships. For example, studies have compared the properties of complexes with varying substituents, from hydrogen and halogens to methyl and isopropyl groups, to understand how these changes tune the photophysical and electrochemical characteristics of the resulting complexes. scribd.comresearchgate.net

Table 1: Comparison of Photophysical Properties for various Cu(I)-phenanthroline complexes in Dichloromethane (B109758) (DCM). This table illustrates the general trend that increasing steric bulk at the 2,9-positions enhances luminescence. Data sourced from multiple studies. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations provide a static picture of molecules, molecular dynamics (MD) simulations offer insights into their behavior over time.

Investigation of Dynamic Behavior and Ligand-Metal Interactions

Molecular dynamics simulations are employed to study the complex movements and conformational changes of the dipp ligand and its metal complexes in a simulated environment. researchgate.net For a bulky ligand like this compound, MD can reveal how the rotation and flexibility of the isopropyl groups are constrained upon coordination to a metal center.

In the context of copper(I) photosensitizers, MD simulations have been used to explore the potential energy surface of the excited state. researchgate.net These simulations can map the structural changes that occur after photoexcitation, such as the well-documented pseudo Jahn-Teller distortion that leads to a flattening of the coordination geometry. rsc.orgresearchgate.net Understanding these dynamics is crucial, as they directly influence the deactivation pathways of the excited state and, consequently, the complex's luminescence and photocatalytic efficiency. For instance, the distortion in the excited state can be described as a rocking motion of one of the ligands, which can create pathways for premature deactivation of the excited state. acs.org

Solvation Effects in Computational Models

The solvent environment can significantly influence the structure, stability, and reactivity of a complex. acs.orgmdpi.com Computational models can account for solvation effects through either implicit or explicit methods. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov Explicit models involve including a number of individual solvent molecules in the simulation box around the solute.

For charged complexes like [Cu(dipp)2]+, interactions with polar solvent molecules are particularly important. MD simulations that include explicit solvent molecules have shown that the solvent plays a critical role in the excited-state dynamics. rsc.org Solvent molecules can closely approach the metal center and, through their mutual interplay with the ligand's substituents, influence the rate and mechanism of structural rearrangements like the flattening motion. rsc.org Geochemical modeling software has also been used to calculate the equilibrium concentration profiles of various copper-phenanthroline species in aqueous solutions at different pH levels. nih.gov

Computational Catalysis Studies for this compound-Metal Systems

The unique steric and electronic properties of this compound make it an intriguing ligand for catalysis. Computational studies are instrumental in designing and understanding the mechanisms of catalysts based on dipp-metal complexes.

These complexes, particularly with copper, have shown promise as photosensitizers in a variety of photochemical reactions. nih.govdntb.gov.ua For example, a heteroleptic copper(I) complex incorporating the dipp ligand was used as a photosensitizer for the cross-coupling of tertiary amines with aromatic alkynes. nih.gov

DFT calculations can be used to model the entire catalytic cycle, identifying the structures of intermediates and transition states. This allows for the calculation of reaction energy barriers, providing a theoretical basis for the observed reactivity and selectivity. In a study on the synthesis of azetidines, DFT calculations were used to compare the free energy surfaces for competing reaction pathways (cyclization vs. C-N bond cleavage) of a radical intermediate generated via a copper photocatalyst. nih.gov The calculations revealed that steric effects in the radical intermediate favored the desired cyclization pathway. nih.gov Such computational insights are invaluable for optimizing existing catalytic systems and for the rational design of new, more efficient catalysts.

Compound Index

Mechanistic Pathway Calculations and Transition State Analysis

The steric bulk of the isopropyl groups at the 2 and 9 positions of the phenanthroline ring is a defining feature of this compound. This steric hindrance profoundly influences the mechanistic pathways of reactions involving its metal complexes. Computational studies on analogous ligands, such as 2,9-dimethyl-1,10-phenanthroline, have provided a framework for understanding these effects.

For instance, dynamic Nuclear Magnetic Resonance (NMR) studies on platinum(II) complexes of 2,9-dimethyl-1,10-phenanthroline have revealed a fluxional motion, where the phenanthroline ligand flips between non-equivalent exchanging sites. nih.gov Computational modeling of this process can elucidate the operative mechanism, which can be either dissociative or associative. In a dissociative pathway, one of the metal-nitrogen bonds breaks, leading to a three-coordinate intermediate, followed by rotation and re-coordination. An associative pathway would involve the coordination of another species (a solvent molecule or an external ligand) to form a five-coordinate intermediate, which then facilitates the rearrangement.

The addition of external nucleophiles has been shown to accelerate this fluxional motion in complexes of 2,9-dimethyl-1,10-phenanthroline, and quantitative analysis of ligand effects (QALE) can be used to dissect the steric and electronic contributions to the activation energies of these processes. nih.gov It is highly probable that complexes of this compound would exhibit similar, albeit likely more sterically hindered, mechanistic behavior. The larger isopropyl groups would be expected to raise the energy barrier for associative mechanisms due to increased steric crowding in the transition state.

Furthermore, Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. For example, in the context of the oxygen reduction reaction (ORR), DFT studies on 2,9-dihalo-1,10-phenanthroline metal complexes have been used to screen for catalytic activity. nih.gov These calculations involve determining the adsorption free energies of reaction intermediates (*OOH, *O, and *OH) and constructing Gibbs free energy diagrams to identify the rate-determining step and calculate the theoretical overpotential. nih.gov A similar computational approach could be applied to this compound complexes to predict their efficacy as ORR catalysts. The electronic and steric effects of the isopropyl groups would be explicitly accounted for in the calculations, providing a detailed picture of the mechanistic pathway.

Table 1: Representative Data from Computational Studies on Related Phenanthroline Ligands (Note: This table presents data from analogous compounds to illustrate the types of computational insights available, as direct data for this compound is not readily available in the literature.)

| Ligand System | Metal | Computational Method | Key Finding | Reference |

| 2,9-dimethyl-1,10-phenanthroline | Pt(II) | Dynamic NMR & QALE | Fluxional motion is accelerated by external nucleophiles; steric and electronic effects can be quantified. | nih.gov |

| 2,9-dihalo-1,10-phenanthroline | Various | DFT | Halogen substitution modifies the electronic structure and can enhance ORR activity; Ni-Br complex shows a low overpotential of 0.34 V. | nih.gov |

Prediction of Catalytic Activity and Selectivity Profiles

The predictive power of computational chemistry is particularly valuable in the realm of catalysis, where the rational design of ligands can lead to significant improvements in activity and selectivity. The steric and electronic properties of the this compound ligand are expected to play a crucial role in determining the catalytic performance of its metal complexes.

Studies on nickel(II) complexes bearing various 2,9-disubstituted-1,10-phenanthroline ligands in ethylene (B1197577) oligomerization have demonstrated a clear link between the steric hindrance near the metal center and the selectivity of the process. For instance, the introduction of methyl groups at the 2- and 9-positions leads to an increase in selectivity for butenes. researchgate.net It is reasonable to predict that the bulkier isopropyl groups of this compound would further enhance this selectivity, favoring the formation of alpha-olefins by sterically disfavoring chain growth.

Theoretical predictions of selectivity have also been successfully applied to the separation of metal ions. For example, computational studies on 1,10-phenanthroline-2,9-dicarboxamide (B1246272) derivatives have been used to predict their selectivity for actinides over lanthanides. rsc.org These studies often involve calculating the complexation energies and analyzing the nature of the metal-ligand bonding. The rigid backbone of the phenanthroline ligand, combined with the specific interactions of the substituents, dictates the selectivity. In the case of this compound, its preorganized structure, with a well-defined cleft due to the bulky isopropyl groups, is expected to lead to high selectivity for metal ions with a specific ionic radius that can fit snugly into this pocket. This has been observed for the analogous 2,9-bis(hydroxymethyl)-1,10-phenanthroline, which shows enhanced selectivity for larger metal ions. nih.gov

Computational modeling can also be used to predict how the electronic properties of the ligand influence catalytic activity. The electron-donating nature of the isopropyl groups in this compound would increase the electron density at the metal center. This can have a significant impact on the catalytic cycle, for instance, by facilitating oxidative addition or influencing the stability of key intermediates. In the context of photoredox catalysis, the electronic tuning of the ligand can modify the redox potentials of the copper(I) complex, thereby influencing its reactivity and selectivity in processes like atom-transfer radical addition. rsc.org

Table 2: Predicted Influence of Isopropyl Groups on Catalytic Properties (Based on trends observed in computational and experimental studies of related 2,9-disubstituted phenanthrolines)

| Catalytic Property | Predicted Effect of Isopropyl Groups | Rationale | Supporting Evidence from Analogous Systems |

| Catalytic Activity | May be enhanced or diminished depending on the reaction | Increased electron density at the metal center can be beneficial, but steric bulk may hinder substrate access. | Electronic effects of substituents are known to modulate activity. researchgate.net |

| Selectivity (e.g., in oligomerization) | Increased selectivity for smaller oligomers (e.g., butenes) | Steric hindrance from the bulky isopropyl groups is expected to suppress chain propagation. | 2,9-dimethyl-1,10-phenanthroline shows increased butene selectivity. researchgate.net |

| Selectivity (in metal ion complexation) | High selectivity for metal ions with a specific ionic radius | The preorganized cleft created by the isopropyl groups will favor binding of size-complementary metal ions. | 2,9-bis(hydroxymethyl)-1,10-phenanthroline shows selectivity for larger metal ions. nih.gov |

Emerging Research Directions and Future Perspectives for 2,9 Diisopropyl 1,10 Phenanthroline

Exploration of Novel Catalytic Domains and Reaction Modalities

The robust and sterically encumbered nature of 2,9-diisopropyl-1,10-phenanthroline and its derivatives is enabling chemists to explore unprecedented catalytic activities. Research is moving beyond traditional applications into the realms of photoredox and electrocatalysis, where the ligand's structure can be leveraged to control reaction pathways and enhance selectivity.

A significant area of development is in copper-catalyzed photoredox reactions. Copper complexes bearing 2,9-disubstituted-1,10-phenanthroline ligands have proven to be cost-effective and efficient alternatives to expensive iridium- and ruthenium-based photosensitizers. researchgate.net These copper complexes are particularly effective in atom-transfer radical addition (ATRA) reactions. researchgate.netnih.gov Studies on various 2,9-diaryl-1,10-phenanthroline copper(I) complexes have shown that the electronic properties of the aryl substituents and the excitation wavelength are critical for catalytic activity. nih.govrsc.org For instance, methoxy-substituted phenanthroline-based copper photocatalysts have demonstrated excellent yields in the ATRA reaction of tetrabromomethane onto styrene. researchgate.net The bulky substituents are thought to inhibit detrimental counteranion effects, thereby extending the excited-state lifetime of the photocatalyst. researchgate.net

Beyond ATRA reactions, these ligands are finding use in other light-mediated processes. Phenanthroline derivatives are being investigated as metal-free organic photocatalysts for photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, offering a greener approach to creating well-defined polymers. researchgate.net The unique electronic and steric environment provided by ligands like this compound is crucial for modulating the reactivity of the catalytic center, opening doors to new reaction modalities in C-H functionalization, cross-coupling, and asymmetric catalysis.

Table 1: Emerging Catalytic Applications of Sterically Hindered Phenanthrolines

| Catalytic System | Reaction Type | Substrate Example | Key Finding | Reference(s) |

|---|---|---|---|---|

| Copper(I) complexes with 2,9-diaryl-1,10-phenanthrolines | Photoredox Atom-Transfer Radical Addition (ATRA) | Styrene and tetrabromomethane | Efficient and cost-effective alternative to noble metal catalysts; activity depends on substituent electronics and excitation wavelength. | researchgate.netnih.govrsc.org |

| Phenanthroline derivatives | Metal-Free Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization | Various vinyl monomers | Provides a green synthesis route to polymers with controlled molecular weight and narrow dispersity. | researchgate.net |

| Copper(I) complexes with 2,9-disubstituted phenanthrolines | Decarboxylative Coupling | N-hydroxyphthalimide esters and isoquinoline | Enables C-H functionalization of N-heteroarenes under mild, visible-light-induced conditions. | researchgate.net |

Development of Next-Generation this compound-Based Functional Materials

The rigidity and versatile coordination chemistry of the 1,10-phenanthroline (B135089) core, combined with the functional handles offered by its substituted derivatives, make it an exceptional building block for advanced functional materials. acs.org Researchers are leveraging 2,9-disubstituted phenanthrolines to construct sophisticated architectures with tailored properties for applications in sensing, molecular imaging, and smart materials.

One of the most promising avenues is the use of these ligands as building blocks for porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials exhibit high surface areas and ordered pore structures, making them ideal for catalysis and separation. For example, a COF constructed from a 2,9-bis[p-(formyl)phenyl]-1,10-phenanthroline linker demonstrated remarkable activity in the photoreduction of CO2. acs.org

In the field of analytical and medicinal chemistry, phenanthroline derivatives are being developed as highly selective and sensitive fluorescent sensors for hazardous metal ions like cadmium and mercury. rsc.orguncw.edu The preorganized nature of ligands such as 2,9-di-(2'-pyridyl)-1,10-phenanthroline leads to the formation of highly stable complexes with target ions, resulting in a significant and detectable fluorescence response. uncw.edu Furthermore, derivatives are being engineered as multimodal imaging probes. By incorporating radioisotopes like 99mTc into imidazole-fused phenanthroline ligands, researchers can create agents for nuclear medicine that also possess fluorescent properties for optical imaging. rsc.org Other research has focused on the ability of 2,9-disubstituted-1,10-phenanthroline derivatives to bind to and stabilize non-canonical DNA structures known as G-quadruplexes, which are implicated in cancer, making them interesting candidates for anticancer therapies. nih.gov

Table 2: Applications of Functional Materials Based on 2,9-Disubstituted Phenanthrolines

| Material Type | Application Area | Specific Function | Key Feature | Reference(s) |

|---|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Photocatalysis | CO2 reduction | Ordered porous structure with integrated catalytic sites. | acs.org |

| Fluorescent Ligands | Environmental Sensing | Detection of heavy metal ions (Cd²⁺, Hg²⁺) | High selectivity and sensitivity with a strong fluorescence turn-on response. | uncw.edu |

| 99mTc(I) Complexes | Multimodal Imaging | Combined nuclear (SPECT) and optical (fluorescence) imaging. | Integration of a radionuclide and a fluorophore into a single molecular scaffold. | rsc.org |

| G-Quadruplex Binders | Medicinal Chemistry | Stabilization of telomeric G4-DNA structures. | Potential as anticancer therapeutic agents. | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Ligand Discovery and Optimization

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of molecules like this compound. nih.gov While experimental work remains essential, computational tools can navigate the vast chemical space of potential derivatives and reaction conditions with unprecedented speed and efficiency. arxiv.org

Furthermore, AI can optimize reaction conditions. Bayesian optimization and active learning loops can be employed to efficiently find the best parameters (e.g., temperature, solvent, catalyst loading) for both the synthesis of the ligand and its subsequent use in a catalytic reaction. arxiv.org These AI systems can propose experiments, learn from the results, and suggest new, improved conditions in a closed loop, accelerating process development. arxiv.orgyoutube.com By integrating large language models (LLMs) to extract knowledge from scientific literature and combining it with predictive algorithms, researchers can build comprehensive models to guide the design of the next generation of phenanthroline-based systems. arxiv.org

Sustainable and Economically Viable Synthetic Routes and Applications in Green Chemistry Initiatives

A critical focus of modern chemistry is the development of sustainable processes that minimize waste, reduce energy consumption, and avoid hazardous substances. Research into this compound is increasingly aligned with these principles of green chemistry.

Efforts are underway to develop more environmentally friendly and economically viable methods for synthesizing 2,9-disubstituted phenanthrolines. Traditional routes often involve multiple steps, sometimes starting with the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) or the substitution of 2,9-dichloro-1,10-phenanthroline (B1330746), which may use harsh reagents. researchgate.netcmu.edu Newer methods aim for higher atom economy and operational simplicity. For example, improved procedures for creating key intermediates like 2,9-dichloro-1,10-phenanthroline are being developed. researchgate.net The development of one-step syntheses for related phenanthroline derivatives that reduce side reactions and avoid pollutants points the way toward more sustainable manufacturing. researchgate.net

Beyond its synthesis, this compound and its analogues are key components in developing greener catalytic applications. Their use in enabling visible-light photocatalysis allows reactions to proceed under mild conditions, often at room temperature, reducing the energy input required compared to traditional thermally driven methods. researchgate.net The development of metal-free organic photocatalysts based on the phenanthroline scaffold is another significant step toward sustainability. researchgate.net Additionally, immobilizing phenanthroline-based catalysts on supports, such as magnetic nanoparticles, allows for easy separation and recycling of the catalyst, a key tenet of green chemistry. nih.gov These approaches, combined with the use of these catalysts in environmentally important reactions like CO2 conversion, position this compound as a valuable tool in the drive for a more sustainable chemical industry. acs.org

Q & A

Q. How does steric hindrance from the diisopropyl groups in 2,9-diisopropyl-1,10-phenanthroline (dipp) influence the photophysical properties of copper(I) complexes?

The diisopropyl groups impose steric bulk, restricting structural flattening of the copper(I) complex in its excited state. This reduces non-radiative decay pathways (e.g., exciplex quenching) and enhances luminescence quantum yields and lifetimes. For example, [Cu(dipp)₂]⁺ exhibits a luminescence lifetime of ~3.26 µs, comparable to ruthenium-based systems like [Ru(bpy)₃]²⁺ . The steric shielding also improves stability against ligand substitution in coordinating solvents .

Q. What is the role of this compound in photoredox catalysis?

Dipp serves as a ligand in homoleptic copper(I) complexes (e.g., [Cu(dipp)₂]⁺) for reductive quenching cycles. Upon photoexcitation, these complexes generate strong reductants (e.g., [Cu(dipp)₂]⁰ with E ~ -1.6 V vs. SCE), enabling challenging reductions like dehalogenation. Key parameters include the oxidation potential of sacrificial donors (e.g., ferrocenes) and irradiation conditions (e.g., LED wavelength) .

Q. What analytical techniques are used to characterize copper(I) complexes with dipp ligands?

Common methods include:

- UV-Vis spectroscopy : To assess absorption bands (e.g., broad visible absorption in [Cu(dipp)₂]⁺).

- Electrochemical analysis : Cyclic voltammetry determines reduction potentials (e.g., -1.6 V vs. SCE for [Cu(dipp)₂]⁺).

- Luminescence spectroscopy : Measures excited-state lifetimes and quantum yields.

- X-ray crystallography : Resolves steric effects on coordination geometry .

Advanced Research Questions

Q. How do conflicting steric effects in dipp-based complexes impact stability versus reactivity?

While bulky dipp groups enhance luminescence by suppressing structural flattening, excessive steric bulk (e.g., in [Cu(dtbp)₂]⁺, dtbp = 2,9-di-tert-butyl-phen) destabilizes the complex, leading to decomposition in weakly coordinating solvents like acetonitrile. This trade-off necessitates balancing steric protection with coordination scaffold integrity .

Q. How does dipp compare to other substituted 1,10-phenanthrolines (e.g., 2,9-dimethyl or 2,9-diphenyl) in electron-transfer efficiency?

Dipp’s isopropyl groups provide intermediate steric bulk compared to methyl (smaller) or tert-butyl (larger) substituents. This optimizes both excited-state lifetime and stability. For instance, [Cu(dipp)₂]⁺ outperforms 2,9-dimethyl analogs in reductive quenching efficiency due to better shielding of the copper center .

Q. What methodological challenges arise in synthesizing homoleptic [Cu(dipp)₂]⁺ complexes, and how are they addressed?

Challenges include:

- Ligand solubility : Dipp’s hydrophobicity requires polar aprotic solvents (e.g., acetonitrile).

- Purification : Column chromatography or recrystallization (e.g., CH₂Cl₂/Et₂O) removes unreacted [Cu(MeCN)₄]⁺.

- Air sensitivity : Reactions require degassed solvents and inert atmospheres .

Q. Why does the oxidation potential of sacrificial donors critically affect the efficiency of [Cu(dipp)₂]⁺-mediated photoreactions?

The driving force for reductive quenching depends on the donor’s oxidation potential (E(D⁺/D)). Donors with E(D⁺/D) less negative than the excited-state potential of [Cu(dipp)₂]⁺ (e.g., ferrocenes, E ~ 0.4 V vs. SCE) enable efficient electron transfer. Donor recycling (e.g., via additives like TEA) further improves reaction turnover .

Key Research Contradictions

- Steric Bulk vs. Stability : While dipp improves luminescence, excessive bulk (e.g., tert-butyl groups) compromises stability, highlighting the need for substituent optimization .

- Homoleptic vs. Heteroleptic Complexes : Homoleptic [Cu(dipp)₂]⁺ offers strong reductants but narrower absorption spectra compared to heteroleptic analogs, requiring wavelength-tuned irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.